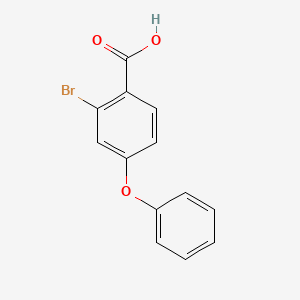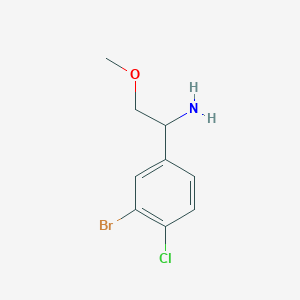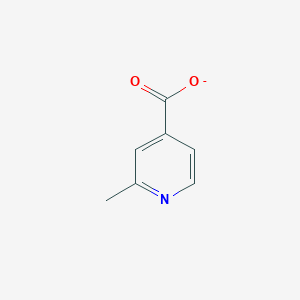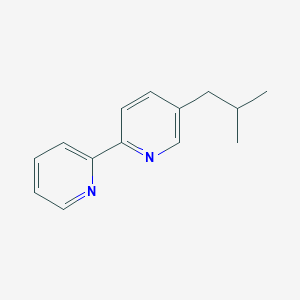
5-Isobutyl-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isobutyl-2,2’-bipyridine is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. Bipyridine and its derivatives are widely used in various fields due to their ability to form stable complexes with metal ions. These complexes are valuable in catalysis, materials science, and coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutyl-2,2’-bipyridine typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst.
Negishi Coupling: This method uses a zinc halide precursor and a halogenated pyridine, catalyzed by palladium.
Stille Coupling: This method involves the reaction of a halogenated pyridine with an organotin compound, also catalyzed by palladium.
Industrial Production Methods
Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental impact. Electrochemical methods and the use of sulfur and phosphorus compounds are also explored to improve efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
5-Isobutyl-2,2’-bipyridine can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one atom or group by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield bipyridine N-oxides, while reduction can produce bipyridine derivatives with reduced nitrogen atoms .
Scientific Research Applications
5-Isobutyl-2,2’-bipyridine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Isobutyl-2,2’-bipyridine involves its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal center, making it valuable in catalysis and other applications . The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: The parent compound, widely used in coordination chemistry.
4,4’-Bipyridine: Another isomer with different coordination properties.
5,5’-Dimethyl-2,2’-bipyridine: A derivative with similar properties but different steric effects.
Uniqueness
5-Isobutyl-2,2’-bipyridine is unique due to its isobutyl group, which can influence its steric and electronic properties. This can affect its coordination behavior and reactivity, making it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C14H16N2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
5-(2-methylpropyl)-2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C14H16N2/c1-11(2)9-12-6-7-14(16-10-12)13-5-3-4-8-15-13/h3-8,10-11H,9H2,1-2H3 |
InChI Key |
ZJVOVYMQNOLKKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CN=C(C=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B13113497.png)
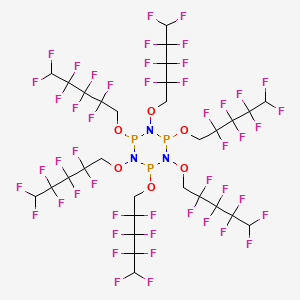
![(6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol](/img/structure/B13113499.png)
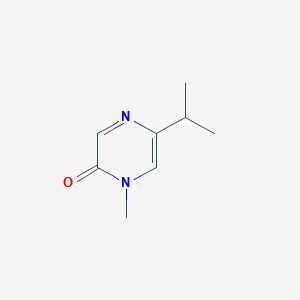
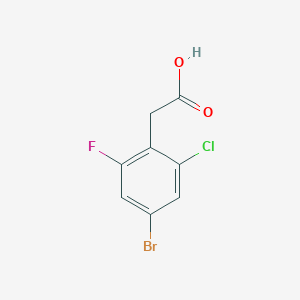
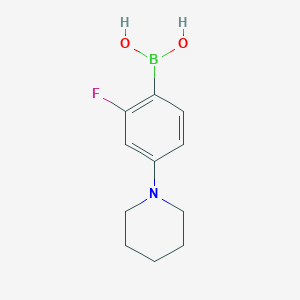
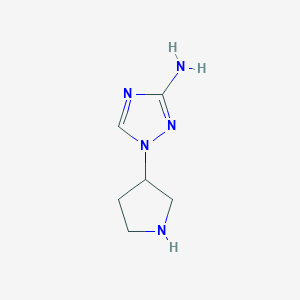
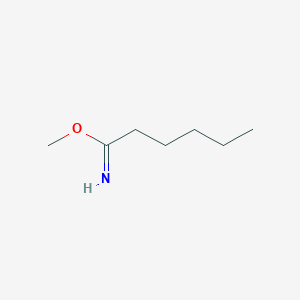
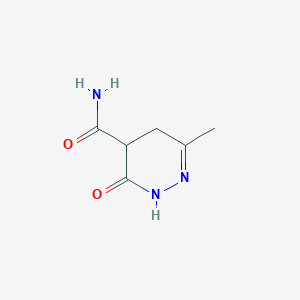
![3-Ethylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B13113545.png)
